molecular formula C14H25N3O B6809662 N-(3-amino-9-bicyclo[3.3.1]nonanyl)-3-methylazetidine-3-carboxamide

N-(3-amino-9-bicyclo[3.3.1]nonanyl)-3-methylazetidine-3-carboxamide

Cat. No.: B6809662
M. Wt: 251.37 g/mol
InChI Key: VORGFYRLHGMJIB-UHFFFAOYSA-N
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Description

N-(3-amino-9-bicyclo[3.3.1]nonanyl)-3-methylazetidine-3-carboxamide: is a complex organic compound featuring a bicyclo[3.3.1]nonane core, which is known for its rigidity and unique three-dimensional structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and structural novelty.

Properties

IUPAC Name

N-(3-amino-9-bicyclo[3.3.1]nonanyl)-3-methylazetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O/c1-14(7-16-8-14)13(18)17-12-9-3-2-4-10(12)6-11(15)5-9/h9-12,16H,2-8,15H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VORGFYRLHGMJIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1)C(=O)NC2C3CCCC2CC(C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-amino-9-bicyclo[3.3.1]nonanyl)-3-methylazetidine-3-carboxamide typically involves multiple steps:

    Formation of the Bicyclo[3.3.1]nonane Core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, followed by functional group modifications to introduce the amino group at the 3-position.

    Azetidine Ring Formation: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors, such as β-amino alcohols or β-haloamines.

    Amide Bond Formation: The final step involves coupling the azetidine derivative with the bicyclo[3.3.1]nonane derivative using standard amide bond-forming reactions, such as those involving carbodiimides (e.g., EDCI) or other coupling reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated synthesis platforms for the subsequent steps to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives under appropriate conditions.

    Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives depending on the electrophile used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.

    Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various N-substituted derivatives depending on the electrophile.

Scientific Research Applications

Chemistry

In chemistry, N-(3-amino-9-bicyclo[3.3.1]nonanyl)-3-methylazetidine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its rigid structure makes it an excellent candidate for studying stereochemical effects in organic reactions.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its unique structure may interact with biological targets in ways that simpler molecules cannot, making it a candidate for developing new therapeutics.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as high rigidity and stability, which are desirable in various applications, including polymers and advanced composites.

Mechanism of Action

The mechanism by which N-(3-amino-9-bicyclo[3.3.1]nonanyl)-3-methylazetidine-3-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The bicyclo[3.3.1]nonane core provides a rigid scaffold that can position functional groups in precise orientations, facilitating specific interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.3.1]nonane Derivatives: These include various functionalized bicyclo[3.3.1]nonanes that have been studied for their biological activities.

    Azetidine Derivatives: Compounds containing the azetidine ring, which are known for their biological activities and synthetic utility.

Uniqueness

N-(3-amino-9-bicyclo[3.3.1]nonanyl)-3-methylazetidine-3-carboxamide is unique due to the combination of the bicyclo[3.3.1]nonane core and the azetidine ring, which together provide a distinctive three-dimensional structure. This uniqueness can lead to novel interactions with biological targets and potentially new therapeutic applications.

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